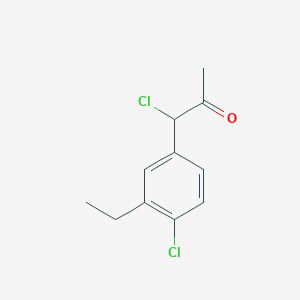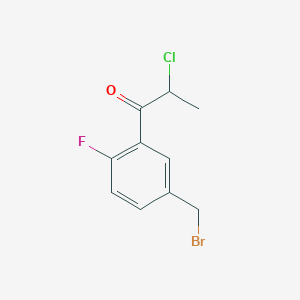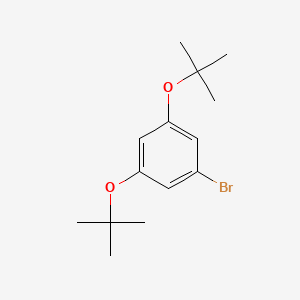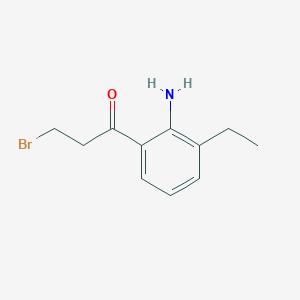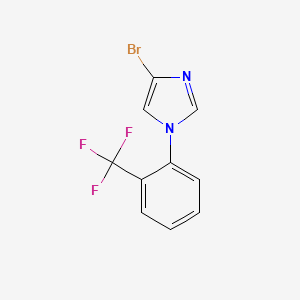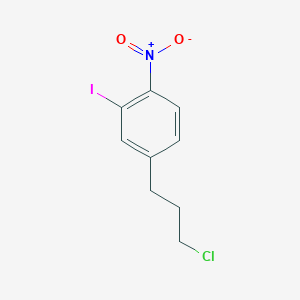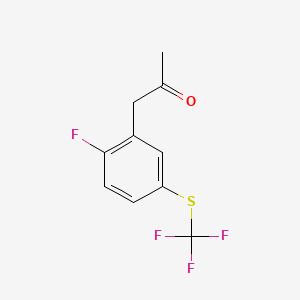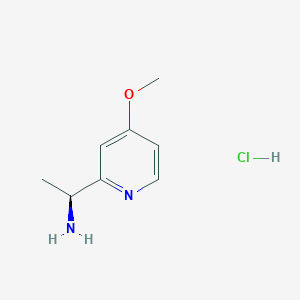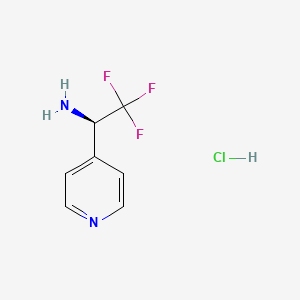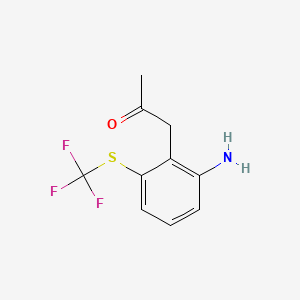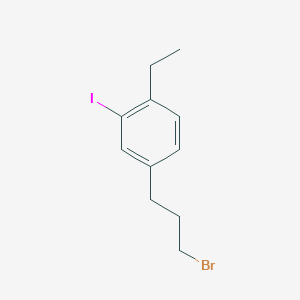
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and iodine sources under controlled conditions. The reaction may require a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1-(3-Bromopropyl)-4-methyl-3-iodobenzene
- 1-(3-Bromopropyl)-4-ethyl-3-chlorobenzene
- 1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene
Uniqueness
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds
特性
分子式 |
C11H14BrI |
|---|---|
分子量 |
353.04 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
QQAFPLITEZPKGV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CCCBr)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



